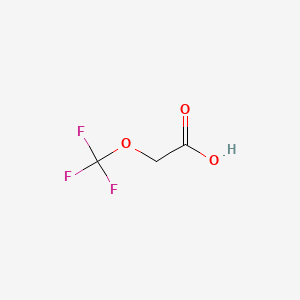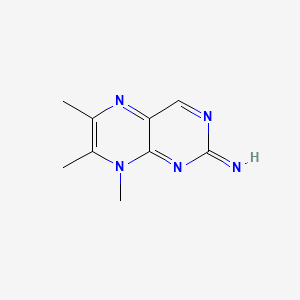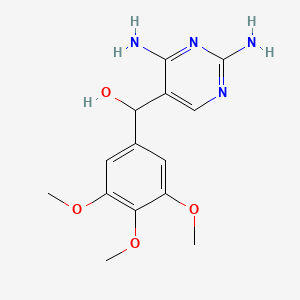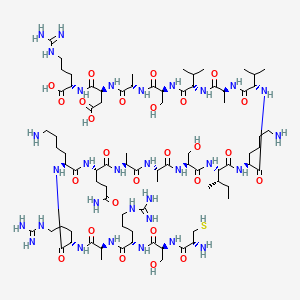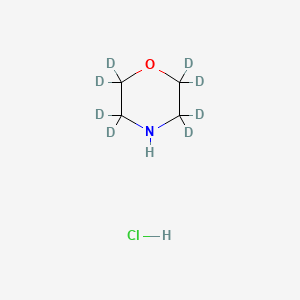
(4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicol, also known as DNP-R,R-Chloramphenicol, is a synthetic chemical compound belonging to the class of nitrobenzene derivatives. It is a white crystalline solid with a melting point of 149°C and a molecular weight of 471.7 g/mol. DNP-R,R-Chloramphenicol is a widely used reagent in organic synthesis and has a variety of scientific and medical applications.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicol involves the conversion of chloramphenicol to the desired product through several chemical reactions.
Starting Materials
Chloramphenicol, 4-nitro-2-nitrophenol, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethanol, Acetone
Reaction
The first step involves the reduction of 4-nitro-2-nitrophenol to 4-amino-2-nitrophenol using sodium borohydride as the reducing agent in ethanol., The resulting product is then reacted with chloramphenicol in the presence of hydrochloric acid to form (4-amino-2-nitrophenyl)-(R,R)-chloramphenicol., The final step involves the reduction of the nitro group in (4-amino-2-nitrophenyl)-(R,R)-chloramphenicol to form (4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicol using sodium borohydride in the presence of sodium hydroxide and acetone.
Applications De Recherche Scientifique
(4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicolramphenicol has a variety of scientific research applications. It is commonly used as a reagent in organic synthesis to prepare a variety of compounds, such as 4-chloro-2-nitrophenol, 4-desnitro-2-nitrophenol, and (R,R)-Chloramphenicol. (4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicolramphenicol is also used in the synthesis of pharmaceuticals, such as cephalosporins and penicillins. It is also used in the synthesis of dyes, paints, and other organic compounds.
Mécanisme D'action
(4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicolramphenicol acts as a catalyst in the synthesis of organic compounds. It is able to accelerate the reaction rate of the synthesis process by providing an electron-rich environment, which facilitates the transfer of electrons from one molecule to another. This results in the formation of the desired product.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicolramphenicol are not well understood. It is known to have some antibacterial activity, but the exact mechanism of action is unknown. It has also been shown to have some antifungal activity, but the exact mechanism of action is also unknown.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicolramphenicol is a useful reagent in organic synthesis, as it can accelerate the reaction rate of the synthesis process. However, it is important to note that it is highly toxic and should be handled with care. In addition, it should be used in a well-ventilated area, as it can produce toxic fumes.
Orientations Futures
Further research is needed to better understand the biochemical and physiological effects of (4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicolramphenicol. Additionally, research should be conducted to develop safer and more efficient methods for the synthesis of (4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicolramphenicol. Finally, research should also be conducted to develop methods for the safe and effective use of (4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicolramphenicol in laboratory experiments.
Propriétés
Numéro CAS |
22933-62-6 |
|---|---|
Nom du produit |
(4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicol |
Formule moléculaire |
C11H12Cl2N2O5 |
Poids moléculaire |
323.126 |
Nom IUPAC |
2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(2-nitrophenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-7(5-16)9(17)6-3-1-2-4-8(6)15(19)20/h1-4,7,9-10,16-17H,5H2,(H,14,18)/t7-,9-/m1/s1 |
Clé InChI |
SDQKGPHGTMIGOV-VXNVDRBHSA-N |
SMILES |
C1=CC=C(C(=C1)C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
Synonymes |
[R-(R*,R*)]-2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(2-nitrophenyl)ethyl]-acetamide; D-threo-2,2-Dichloro-N-[β-hydroxy-α-(hydroxymethyl)-o-nitrophenethyl]-acetamide; D-threo-(1R,2R)-1-o-Nitrophenyl-2-dichloroacetamido-1,3-propanediol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



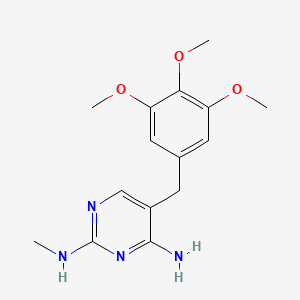
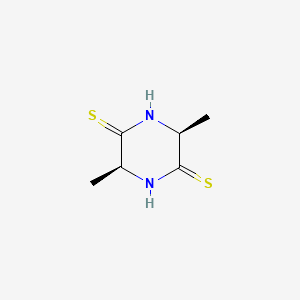
![6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569977.png)
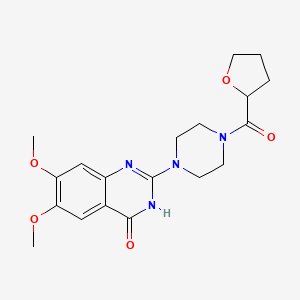
![Thieno[3,4-B]pyridine-2,4-diol](/img/structure/B569980.png)
